molecular formula C13H10O2S B154109 Echinoynethiophene A CAS No. 64165-98-6

Echinoynethiophene A

Cat. No.: B154109
CAS No.: 64165-98-6
M. Wt: 230.28 g/mol
InChI Key: WFTNGUFZSYFSLQ-UHFFFAOYSA-N
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Description

Echinoynethiophene A is an organic compound with the chemical formula C₁₃H₁₀O₂S. It is a naturally occurring thiophene derivative, characterized by its unique aromatic structure and strong π-π conjugation. This compound is known for its antibacterial properties and has been shown to inhibit bacterial growth by binding to specific molecular targets .

Preparation Methods

Echinoynethiophene A can be synthesized through various organic synthesis reactions. The common method involves using different raw materials and reagents to carry out aromatization, acylation, and condensation reactions. The specific preparation method includes:

Industrial production methods typically involve large-scale organic synthesis processes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Echinoynethiophene A undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions include various substituted thiophene derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Echinoynethiophene A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Echinoynethiophene A involves binding to specific molecular targets, such as the bromodomain of transiliensis. This binding inhibits bacterial growth by interfering with essential biological processes within the bacteria. The compound’s strong π-π conjugation plays a crucial role in its interaction with these molecular targets .

Comparison with Similar Compounds

Echinoynethiophene A is unique among thiophene derivatives due to its specific aromatic structure and strong π-π conjugation. Similar compounds include:

  • 5,5"-dichloro-alpha-terthiophene
  • 5-chloro-alpha-terthiophene
  • 5-acetyl alpha-terthiophene
  • 5-carboxyl bithiophene

These compounds share similar thiophene-based structures but differ in their functional groups and biological activities. This compound stands out due to its potent antibacterial properties and specific molecular interactions .

Properties

IUPAC Name

6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTNGUFZSYFSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(S1)C#CC#CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure of echinoynethiophene A?

A1: The abstract itself does not provide the detailed structure of this compound. It only states that it is a "new thiophene" []. To determine its molecular formula, weight, and spectroscopic data, further investigation into related publications or databases would be necessary.

Q2: Where was this compound discovered?

A2: this compound was isolated from the ethanol extract of the roots of Echinops grijisii Hance, a plant species [].

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